molecular formula C20H12ClN3O4 B6221441 2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1423945-21-4

2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B6221441
CAS No.: 1423945-21-4
M. Wt: 393.8
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Description

2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a biphenyl group, a nitro group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

  • Formation of the Biphenyl Intermediate: : The initial step involves the preparation of the 3-chloro-[1,1’-biphenyl]-4-ol intermediate. This can be achieved through a Suzuki coupling reaction between 3-chlorophenylboronic acid and 4-bromophenol in the presence of a palladium catalyst and a base such as potassium carbonate.

  • Nitration: : The biphenyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

  • Cyclization: : The nitrated biphenyl compound undergoes cyclization with 2-aminopyridine under reflux conditions in a suitable solvent like ethanol to form the pyrido[1,2-a]pyrimidin-4-one core.

  • Final Coupling: : The final step involves the coupling of the pyrido[1,2-a]pyrimidin-4-one core with the 3-chloro-[1,1’-biphenyl]-4-ol intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The chloro group in the biphenyl moiety can be substituted with various nucleophiles such as amines or thiols under basic conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

    Cyclization: Reagents like 2-aminopyridine and solvents such as ethanol.

Major Products

    Reduction: Formation of 2-({3-amino-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

The compound’s potential biological activity, particularly due to the presence of the nitro and biphenyl groups, makes it a candidate for drug development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The nitro group could be involved in redox reactions, while the biphenyl moiety might facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the nitro group, which could result in different reactivity and biological activity.

    2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-amino-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an amino group instead of a nitro group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the nitro group and the biphenyl moiety in 2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one makes it unique in terms of its potential reactivity and applications. The nitro group can participate in redox reactions, while the biphenyl structure provides rigidity and potential for π-π interactions, which can be crucial in biological systems and materials science.

Properties

CAS No.

1423945-21-4

Molecular Formula

C20H12ClN3O4

Molecular Weight

393.8

Purity

95

Origin of Product

United States

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